5-Chloro-2-(3-methoxyphenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-chloro-2-(3-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,1H3 |
InChI Key |
VKHYDKOPGIGUEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 3 Methoxyphenyl Pyridine and Analogues
Direct Synthesis of 5-Chloro-2-(3-methoxyphenyl)pyridine
Direct synthetic routes to this compound may involve the construction of the pyridine (B92270) ring itself or the modification of a pre-existing, suitably substituted pyridine precursor.
A plausible precursor-based route to analogues of the target molecule involves the use of 2-chloro-5-(3-methoxyphenyl)pyridine. This intermediate could potentially be synthesized and then further functionalized. For instance, the chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic displacement. A documented example of such a transformation is the reaction of 2-chloro-5-(3-methoxyphenyl)pyridine with hydrazine to yield 2-Hydrazino-5-(3-methoxyphenyl)pyridine prepchem.com. This demonstrates the utility of 2-chloro-5-(3-methoxyphenyl)pyridine as a precursor for introducing various functional groups at the 2-position. While a direct synthesis of this compound from a precursor like 2-chloro-5-(3-methoxyphenyl)pyridine is not explicitly detailed in the provided search results, this precursor-based approach is a common strategy in heterocyclic chemistry for the synthesis of diverse analogues.
Cross-Coupling Strategies for Aryl-Pyridine Bond Formation
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for the formation of carbon-carbon bonds between aromatic rings, making them highly suitable for the synthesis of this compound.
The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds, including those containing pyridine rings tcichemicals.com. This reaction typically involves the coupling of a halo-pyridine with an arylboronic acid in the presence of a palladium catalyst and a base tcichemicals.com. For the synthesis of this compound, a common approach would be the reaction of 2,5-dichloropyridine (B42133) with (3-methoxyphenyl)boronic acid. The reactivity difference between the chlorine atoms at the 2- and 5-positions of the pyridine ring can often be exploited to achieve regioselective coupling. Generally, the 2-position of a pyridine ring is more activated towards oxidative addition to the palladium catalyst compared to other positions, facilitating selective reaction at this site.
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. A variety of palladium sources, such as palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been successfully employed nih.govrsc.org. The use of aqueous media for Suzuki reactions is also an environmentally benign approach that has been explored nih.gov.
The efficiency of palladium-catalyzed Suzuki-Miyaura coupling reactions is highly dependent on the ligand coordinated to the palladium center. For challenging substrates like chloropyridines, the use of electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity researchgate.netacs.org. These ligands facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle.
For instance, catalysts with bulky monodentate phosphine ligands have been shown to be effective for the coupling of heteroatom-substituted heteroaryl chlorides acs.org. The use of palladium on charcoal (Pd/C) has also been investigated as a heterogeneous catalyst, offering advantages in terms of ease of separation and catalyst recycling sumitomo-chem.co.jp. Ligand-free Suzuki reactions have also been developed, simplifying the reaction setup and reducing costs nih.gov.
Below is an interactive data table summarizing typical conditions for the Suzuki-Miyaura coupling of chloropyridines with arylboronic acids.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None | Na₂CO₃ | H₂O/DMF | 60 | 82-91 | nih.gov |
| PdCl₂{P(tBu)₂(Ph-NMe₂)}₂ | P(tBu)₂(Ph-NMe₂) | Various | Toluene/H₂O | 100 | High Conversions | acs.org |
| Pd(II)/C | PPh₃ | Na₂CO₃ | NMP/H₂O | 120 | 90-97 | sumitomo-chem.co.jp |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Ethanol (B145695) | Reflux | 88-91 | rsc.org |
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNA) offers an alternative pathway for the synthesis of this compound and its analogues. In this type of reaction, a nucleophile replaces a leaving group, such as a halide, on the aromatic ring youtube.comnih.gov. For pyridine derivatives, the positions ortho and para to the nitrogen atom (the 2- and 4-positions) are activated towards nucleophilic attack.
In the case of 2,5-dichloropyridine, a potential precursor, the chlorine atom at the 2-position is more susceptible to nucleophilic substitution than the one at the 5-position. This allows for regioselective functionalization. For example, reaction of 2,5-dichloropyridine with sodium methoxide (B1231860) could potentially lead to the formation of 5-chloro-2-methoxypyridine. While this specific reaction is a general expectation based on reactivity principles, detailed examples for the synthesis of the target molecule via this route were not found in the search results. However, the general reactivity of 2-chloropyridines with various nucleophiles, such as amines and hydrazines, is well-documented lookchem.comnih.gov. These reactions often require heating to overcome the energy barrier of disrupting the aromaticity of the pyridine ring youtube.com.
Regioselective Synthesis Approaches to Pyridine Derivatives
The regioselective synthesis of polysubstituted pyridines is a key challenge in organic synthesis. Various methods have been developed to control the substitution pattern on the pyridine ring. One approach involves the functionalization of a pre-existing pyridine ring in a controlled manner. For instance, directed ortho-lithiation can be used to introduce substituents at specific positions.
Another strategy is the construction of the pyridine ring from acyclic precursors in a way that dictates the final substitution pattern. A novel method for the regioselective synthesis of 2-aryl-5-benzoylpyridine derivatives has been developed, proceeding through a ring opening and closing cascade (ROCC) mechanism of an isoxazole precursor researchgate.net. This approach allows for the formation of 2,5-disubstituted pyridines with good regiocontrol.
Furthermore, the selective functionalization of pyridine N-oxides provides a route to 2-substituted pyridines. The reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride, can afford 2-substituted pyridines with high regioselectivity acs.org. The inherent reactivity differences of various positions on the pyridine ring, or the use of directing groups, can be exploited to achieve the desired 2,5-disubstitution pattern seen in this compound. The chemoselective stepwise Suzuki coupling, by differentiating between different halogen substituents, also represents a powerful tool for the controlled synthesis of polysubstituted pyridines nih.gov.
Alternative Synthetic Pathways
In the quest for more efficient, environmentally benign, and rapid methods for constructing complex molecules, researchers have explored alternative synthetic strategies that deviate from traditional multi-step, time-consuming procedures. For the synthesis of this compound and its analogues, two such powerful approaches are microwave-assisted synthesis and one-pot multicomponent reactions. These methodologies offer significant advantages in terms of reaction speed, yield, and operational simplicity, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis in Analogous Systems
Microwave-assisted organic synthesis has emerged as a transformative technology, utilizing microwave irradiation to heat reactions directly and efficiently. ajrconline.org This technique often leads to dramatic reductions in reaction times, from hours or days to mere minutes, along with improved product yields and purities. ajrconline.orglew.ro In the context of synthesizing 2-arylpyridine systems, analogous to this compound, microwave irradiation has been particularly effective for accelerating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comdurham.ac.uk
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, typically between an aryl halide and an arylboronic acid. durham.ac.uk For analogues of the target compound, this would involve coupling a substituted 2-chloropyridine (B119429) with a corresponding methoxyphenylboronic acid. Microwave heating can significantly enhance the efficiency of this transformation. For instance, studies on analogous systems have demonstrated that the Suzuki coupling of various aryl halides with arylboronic acids proceeds in moderate to excellent yields within minutes under microwave irradiation, often in aqueous or solvent-free conditions, which adds to the environmental friendliness of the process. mdpi.comnih.gov
Research on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids—a system analogous to chloropyridines—has shown that reaction times can be reduced to as little as 15 minutes at 100°C, achieving high yields. semanticscholar.org The choice of catalyst, base, and solvent remains crucial, with systems like Pd(PPh₃)₄ and K₂CO₃ being effective. semanticscholar.org The use of specialized catalysts, such as polyurea microencapsulated palladium (Pd EnCat™), has also been explored to facilitate easier product purification and catalyst recycling. durham.ac.uk This methodology allows for the rapid generation of a library of biaryl compounds, which is highly valuable in medicinal chemistry for structure-activity relationship studies. durham.ac.uk
The table below summarizes findings from microwave-assisted Suzuki coupling reactions in systems analogous to the synthesis of 2-arylpyridines.
| Aryl Halide Analogue | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | K₂CO₃ | Toluene/Water/Ethanol | 100°C, MW | >98% | durham.ac.uk |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/Water | 100°C, 15 min, MW | 81% | semanticscholar.org |
| Aryl Chlorides | Arylboronic acids | bis-Benzimidazolyl-pyridine-Pd(II) (0.1) | K₂CO₃ | Water | 15 min, MW | Good to Excellent | mdpi.com |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH | Ethanol/Water | 60 W, MW | High | nih.govresearchgate.net |
One-Pot Synthetic Procedures for Heterocyclic Cores
A prominent example is the Bohlmann-Rahtz pyridine synthesis, which can be adapted into a one-pot, three-component process. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia to produce polysubstituted pyridines with controlled regiochemistry and in good yields. core.ac.uk This method's efficiency can sometimes be further enhanced by microwave irradiation. core.ac.uk
Another powerful strategy involves the use of enaminones as versatile building blocks. znaturforsch.comresearchgate.net Enaminones can react with various active methylene (B1212753) compounds in the presence of ammonium acetate to yield functionally substituted pyridines. znaturforsch.comresearchgate.net The reaction typically proceeds through a Michael addition followed by cyclization and aromatization. znaturforsch.com This approach is valued for its operational simplicity and the ability to generate a diverse range of pyridine derivatives.
These one-pot procedures are highly atom-economical and align with the principles of green chemistry by minimizing synthetic steps and waste generation. ymerdigital.com They offer a powerful alternative to traditional linear syntheses for creating libraries of substituted pyridines for various applications, including pharmaceutical and materials science research.
The table below details examples of one-pot synthetic procedures for constructing pyridine and analogous heterocyclic cores.
| Reaction Name/Type | Key Reactants | Catalyst/Reagent | Key Features | Product Type | Reference |
|---|---|---|---|---|---|
| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Alkynone, Ammonia | None (catalyst-free) | Three-component, total regiocontrol | Polysubstituted pyridines | core.ac.uk |
| Enaminone-based Synthesis | Enaminones, Active methylene reagents | Ammonium acetate | Michael addition followed by cyclization | Polyfunctional substituted pyridines | znaturforsch.com |
| Multicomponent Reaction (MCR) | Aldehydes, Malononitrile, Ammonium acetate | Triethylamine | Solvent-free conditions, short reaction time | Highly substituted pyridines | ymerdigital.com |
| Base-Catalyzed MCR | Ynals, Isocyanates, Amines, Alcohols | DIPEA | Metal-free, high regioselectivity | 2,3,6-Substituted pyridines | organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 3 Methoxyphenyl Pyridine
Halogen-Specific Reactions on the Pyridine (B92270) Ring
The chlorine atom attached to the pyridine ring is a key functional group that enables several important transformations, primarily through substitution reactions.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom on the pyridine ring can be replaced by various nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to it. youtube.comstackexchange.comyoutube.com In 5-Chloro-2-(3-methoxyphenyl)pyridine, the chlorine is at the C5 position. While positions 2 and 4 are the most activated, substitution at C3 and C5 can occur, though it often requires more forcing conditions or stronger nucleophiles. youtube.com
The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, temporarily disrupting the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The electronegative nitrogen atom helps to stabilize this intermediate through resonance. stackexchange.comyoutube.com In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com
| Nucleophile (Nu:) | Reagent Example | Product Type |
|---|---|---|
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 5-Alkoxy-2-(3-methoxyphenyl)pyridine |
| Amine (R₂NH) | Piperidine (B6355638), Ammonia | 5-(Amino)-2-(3-methoxyphenyl)pyridine |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 5-(Thioether)-2-(3-methoxyphenyl)pyridine |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 5-Cyano-2-(3-methoxyphenyl)pyridine |
Halogen Exchange Reactions in Related Fluorinated Pyridines
Halogen exchange reactions allow for the conversion of one halogen to another, which is a valuable strategy for modulating a molecule's reactivity. For aryl halides, these transformations are typically equilibrium-driven and often require metal catalysis. frontiersin.orgnih.gov
The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aromatic systems to convert chlorides or bromides into iodides. nih.gov This "aromatic Finkelstein reaction" usually requires a nickel or copper catalyst. nih.govresearchgate.net Conversely, converting aryl chlorides to the more stable aryl fluorides (a retro-Finkelstein or Swarts-type reaction) can be achieved using fluoride (B91410) sources like potassium fluoride, often at high temperatures or with the aid of phase-transfer catalysts. google.com
These principles are applicable to halogenated pyridines. For instance, a related chloropyridine could be converted to a fluoropyridine or iodopyridine, altering its utility in subsequent reactions, such as cross-coupling, where the C-I bond is more reactive than the C-Cl bond.
| Transformation | Reaction Name | Typical Reagents/Catalysts | Driving Force |
|---|---|---|---|
| Ar-Cl → Ar-I | Aromatic Finkelstein | NaI or KI, Ni or Cu catalyst | Formation of more reactive aryl iodide |
| Ar-Cl → Ar-F | Halogen Exchange (Halex) | KF, CsF | Formation of a strong C-F bond |
Reactivity of the Aromatic Systems
The molecule contains two aromatic rings with opposing electronic characteristics, leading to highly regioselective reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity of the two rings in this compound towards electrophiles is vastly different.
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which strongly deactivates the ring towards electrophilic attack. wikipedia.org This deactivation is further intensified in acidic media (often used for SEAr), as the nitrogen becomes protonated. Therefore, electrophilic substitution on the pyridine ring of this molecule is extremely difficult and unlikely to occur under standard conditions. wikipedia.org
Methoxyphenyl Ring: In contrast, the methoxyphenyl ring is highly activated towards SEAr. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group (activating group) through resonance. organicchemistrytutor.comyoutube.com It directs incoming electrophiles to the ortho and para positions relative to itself. organicchemistrytutor.comwikipedia.org Since the para position is occupied by the pyridine moiety, substitution will occur predominantly at the two ortho positions.
Common SEAr reactions like nitration, halogenation, and Friedel-Crafts acylation would selectively occur on the methoxyphenyl ring. pitt.edumasterorganicchemistry.com
| Reaction | Electrophile (E⁺) | Reagents | Predicted Product(s) on Methoxyphenyl Ring |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Substitution at positions ortho to the -OCH₃ group |
| Bromination | Br⁺ | Br₂, FeBr₃ | Substitution at positions ortho to the -OCH₃ group |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Substitution at positions ortho to the -OCH₃ group |
Oxidation and Reduction Pathways
Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. wikipedia.orgscripps.edu This can be achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.org The formation of the pyridine N-oxide alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. wikipedia.orgscripps.edu
Reduction: The pyridine ring can be fully reduced to a piperidine ring through catalytic hydrogenation. asianpubs.orgresearchgate.net This transformation typically requires a catalyst such as platinum oxide (PtO₂), palladium, or rhodium under a hydrogen atmosphere. asianpubs.orgliv.ac.uk The reaction conditions (pressure, temperature, catalyst) can be tuned to achieve this saturation. Additionally, the C-Cl bond can undergo hydrodehalogenation (replacement of Cl with H) under certain catalytic hydrogenation conditions, often using a palladium catalyst.
| Transformation | Reagents | Product |
|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |
| Ring Hydrogenation | H₂, PtO₂ or Rh/C | 5-Chloro-2-(3-methoxyphenyl)piperidine |
| Hydrodehalogenation | H₂, Pd/C, base | 2-(3-Methoxyphenyl)pyridine |
Specific Reaction Profiles
The C-Cl bond on the electron-poor pyridine ring is an excellent handle for modern cross-coupling reactions, which are fundamental transformations in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org These reactions are typically catalyzed by palladium complexes. nobelprize.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond. nih.govwikipedia.org This would allow for the introduction of a new aryl or alkyl group at the C5 position of the pyridine ring. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orgacsgcipr.org It is a powerful method for synthesizing substituted anilines and related compounds. This reaction could be used to introduce a primary or secondary amine at the C5 position. acs.orgresearchgate.netorganic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C-C triple bond, yielding an arylethyne derivative.
These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
| Reaction Name | Coupling Partner | Bond Formed | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | 5-Aryl/Alkyl-2-(3-methoxyphenyl)pyridine |
| Buchwald-Hartwig | R₂NH | C-N | 5-(Amino)-2-(3-methoxyphenyl)pyridine |
| Heck | Alkene | C-C | 5-(Alkenyl)-2-(3-methoxyphenyl)pyridine |
| Sonogashira | Terminal Alkyne | C-C (alkyne) | 5-(Alkynyl)-2-(3-methoxyphenyl)pyridine |
Mechanistic Investigations of Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly relevant for modifying compounds like this compound. The efficiency of these reactions, such as Suzuki-Miyaura, Stille, and Kumada-Corriu couplings, is critically dependent on the choice of catalyst, ligands, base, and solvent.
The catalyst's role is to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the associated ligands is paramount. Ligands, such as phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs), stabilize the palladium center and modulate its reactivity and selectivity. frontiersin.orgairo.co.in For example, varying the amount of a phosphine (B1218219) ligand can alter catalyst speciation and even switch the site-selectivity of a reaction on a dihalogenated pyridine. frontiersin.orgairo.co.in
Reaction conditions, including temperature and the choice of base and solvent, also play a significant role. The base is often required to activate the organometallic reagent in the transmetalation step. The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Catalyst loading, typically expressed in mol %, is another critical parameter. While higher loadings can increase reaction rates, lower loadings (down to parts-per-million levels) are often desired for reasons of cost and sustainability, though they may require more specialized and highly active catalyst systems. frontiersin.orgairo.co.in The optimization of these factors is essential to achieve high yields and coupling efficiencies. frontiersin.orgairo.co.in
Table 2: Factors Influencing Catalyzed Coupling Efficiency
| Parameter | Role in Catalytic Cycle | Common Examples/Considerations | Reference |
| Catalyst Precursor | Source of active Pd(0) species | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | frontiersin.orgairo.co.in |
| Ligand | Stabilizes Pd center, modulates reactivity and selectivity | PPh₃, XantPhos, Buchwald ligands, NHCs | frontiersin.orgairo.co.in |
| Catalyst Loading | Affects reaction rate and turnover number | Ranges from <1 mol % to 5+ mol % | frontiersin.orgairo.co.in |
| Base | Facilitates transmetalation, neutralizes acid byproducts | K₂CO₃, Cs₂CO₃, K₃PO₄ | |
| Solvent | Solubilizes reactants, influences reaction kinetics | Toluene, Dioxane, DMF, THF | |
| Temperature | Provides activation energy for steps in the cycle | Varies depending on specific coupling reaction |
Substituents on both the pyridine and phenyl rings of this compound exert a strong influence on the regioselectivity of its reactions. Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. This is governed by a combination of electronic and steric effects.
In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the C2, C4, and C6 positions. The chlorine atom at C5 is less activated than a halogen at C2 or C4. However, the reactivity is modulated by the other substituents.
Therefore, for this compound, any additional substituents introduced onto the pyridine ring would be expected to significantly influence the regioselectivity of subsequent transformations based on their electronic properties (electron-donating vs. electron-withdrawing) and their size.
Derivatization and Structural Modification Strategies for 5 Chloro 2 3 Methoxyphenyl Pyridine Scaffolds
Synthesis of Substituted 5-Chloro-2-(3-methoxyphenyl)pyridine Analogues
The synthesis of analogues of this compound can be achieved through several established synthetic methodologies. A primary strategy involves the Suzuki-Miyaura cross-coupling reaction, where a substituted 2-chloropyridine (B119429) is coupled with various arylboronic acids. For instance, 2,5-dichloropyridine (B42133) can be reacted with a range of substituted phenylboronic acids to introduce diverse functionalities on the phenyl ring. nih.govresearchgate.netmdpi.com Alternatively, reactions can begin with a substituted aniline, which is then used to construct the pyridine (B92270) ring through condensation reactions. acs.org
Further diversification can be achieved by employing other cross-coupling techniques or by modifying the starting materials. For example, using differently substituted 2-halopyridines allows for the introduction of groups other than chloro at the 5-position. researchgate.net Similarly, employing boronic acids with different substitution patterns on the phenyl ring (e.g., fluoro, cyano, or additional methoxy (B1213986) groups) generates a library of analogues. nih.gov A series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been successfully synthesized using Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation reactions, demonstrating the feasibility of creating complex analogues from this basic scaffold. mdpi.com
Functionalization of the Pyridine Ring System
The pyridine ring of this compound is susceptible to various functionalization reactions, although its electron-deficient nature influences the regioselectivity of these transformations.
Electrophilic Aromatic Substitution : Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack compared to benzene (B151609). Electrophilic substitution, such as nitration or sulfonation, typically requires harsh conditions and proceeds preferentially at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. quora.comquimicaorganica.org For the 5-chloro-2-arylpyridine scaffold, the C-3 position is the most likely site for electrophilic attack.
Nucleophilic Aromatic Substitution : The chloro group at the C-5 position can potentially be replaced by strong nucleophiles, although this is generally less facile than substitutions at the C-2 or C-4 positions.
C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds, providing a powerful tool for modifying the pyridine core without pre-functionalization. rsc.orgslideshare.net Palladium-catalyzed C-H activation can be used to introduce new aryl or alkyl groups. For instance, Pd-catalyzed carbo-acylation reactions of 2-arylpyridines with α-diketones have been developed to generate aryl ketones. acs.org These methods offer regioselective access to derivatives that are difficult to obtain through classical approaches.
N-Oxidation : The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and enabling further derivatization. researchgate.net
Functionalization of the Methoxyphenyl Moiety
The methoxyphenyl portion of the molecule offers two primary sites for functionalization: the methoxy group and the aromatic ring.
O-Demethylation : The methoxy group can be cleaved to yield the corresponding phenol (B47542). This transformation is commonly achieved using reagents like boron tribromide (BBr₃), or under moderate conditions with systems like acidic concentrated lithium bromide (ACLB). rsc.orgwikipedia.org The resulting hydroxyl group is a versatile handle for subsequent reactions, such as etherification or esterification, allowing for the introduction of a wide array of new functional groups. Studies have shown that demethylation can introduce phenolic hydroxyl groups that significantly boost chemical reactivity. researchgate.net
Electrophilic Aromatic Substitution : The methoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Given the substitution pattern of the 2-(3-methoxyphenyl)pyridine, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) would be directed to the positions ortho and para to the methoxy group (C-2', C-4', and C-6' of the phenyl ring). The steric hindrance from the adjacent pyridine ring may influence the regioselectivity of these reactions.
Incorporation into Fused Heterocyclic Systems (e.g., Pyrazines, Imidazopyridines, Quinolines)
The this compound scaffold can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems. This typically requires initial modification of the core structure to introduce reactive functional groups, such as an amino group.
Imidazopyridines : If the 2-arylpyridine core is modified to include a 2-amino group (i.e., becoming a 2-aminopyridine (B139424) derivative), it can serve as a precursor for imidazo[1,2-a]pyridines. These are commonly synthesized through the condensation of a 2-aminopyridine with α-haloketones or via multicomponent reactions. researchgate.netrsc.org For example, an iodine-catalyzed, one-pot, three-component condensation between a 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide yields imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov
Quinolines : The synthesis of quinoline (B57606) rings often involves condensation reactions such as the Friedländer synthesis, which combines a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. organic-chemistry.org To incorporate the this compound scaffold, it would need to be transformed into a suitable ortho-aminoaryl ketone precursor. Nickel-catalyzed processes that enable the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones represent a modern approach. organic-chemistry.org
Pyrazines : Pyrazine (B50134) synthesis can be achieved through various routes, including the self-condensation of α-amino ketones or the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. organic-chemistry.org A derivative of this compound could be elaborated into one of these key intermediates to be incorporated into a pyrazine ring. For example, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides a route to unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org
Structure-Activity Relationship (SAR) Methodologies for Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure influences biological activity and for guiding the rational design of more potent and selective compounds. The general methodology involves the systematic synthesis and biological evaluation of a series of related analogues.
The process typically begins with a "hit" compound, such as this compound, and involves making discrete modifications to different parts of the molecule. For this scaffold, SAR studies would explore variations in:
Substituents on the Pyridine Ring : The effect of the chloro group at the C-5 position can be investigated by replacing it with other halogens (F, Br, I), alkyl, alkoxy, or hydrogen.
Substituents on the Phenyl Ring : The position and nature of the methoxy group can be altered. Analogues with the methoxy group at the ortho or para positions, or replaced by other electron-donating or electron-withdrawing groups (e.g., -OH, -CH₃, -Cl, -CF₃, -NO₂), would be synthesized and tested. mdpi.comresearchgate.net
Linker Modification : While the direct link between the two rings is fundamental to the core structure, introducing flexible linkers (e.g., -CH₂-, -O-, -S-) could be explored.
After synthesis, the analogues are subjected to biological assays to determine a key activity metric, such as the half-maximal inhibitory concentration (IC₅₀). By comparing the activities of the analogues, researchers can deduce critical SAR trends. For example, a study on 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-ones revealed that the type and position of substituents on the phenyl rings had a variable but significant influence on cytotoxic activity. nih.gov Similarly, in a series of 2-phenylpyridine derivatives, it was found that a methoxy group at the second position of the benzene ring or a trifluoromethyl group at the third position led to optimal insecticidal activity. mdpi.com
The table below illustrates a hypothetical SAR study based on common modifications seen in medicinal chemistry, showing how different substituents might affect biological activity.
| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | IC₅₀ (nM) | Comment |
|---|---|---|---|---|
| Parent | 5-Cl | 3-OCH₃ | 150 | Reference compound |
| A-1 | 5-F | 3-OCH₃ | 200 | Replacing Cl with F slightly decreases activity. |
| A-2 | 5-Br | 3-OCH₃ | 120 | Replacing Cl with Br slightly increases activity. |
| B-1 | 5-Cl | 4-OCH₃ | 350 | Moving methoxy to para-position is detrimental. |
| B-2 | 5-Cl | 3-OH | 85 | Demethylation to phenol improves activity. nih.gov |
| B-3 | 5-Cl | 3-CF₃ | 95 | Electron-withdrawing group is well-tolerated and improves activity. mdpi.com |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. SAR studies are instrumental in defining the pharmacophore of a class of compounds. ijpsr.comnih.gov For the this compound scaffold, the key pharmacophoric elements can be identified by analyzing which structural features are essential for maintaining or improving biological activity.
Key pharmacophoric features may include:
Hydrogen Bond Acceptors : The pyridine nitrogen is a key hydrogen bond acceptor.
Aromatic/Hydrophobic Regions : Both the pyridine and the phenyl rings serve as crucial hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with a target protein.
Electron-donating/accepting features : The methoxy group provides a hydrogen bond acceptor and specific electronic properties. The chloro group acts as a hydrophobic and electron-withdrawing feature.
By developing a pharmacophore model, researchers can perform virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric features, potentially leading to the discovery of new active agents. rsc.orgresearchgate.net
The table below outlines the potential pharmacophoric elements of the this compound scaffold and their hypothesized roles.
| Pharmacophoric Element | Structural Feature | Postulated Role in Biological Activity |
|---|---|---|
| Aromatic Ring | Pyridine Ring | Hydrophobic interactions, potential π-π stacking. |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Forms key hydrogen bond with target receptor/enzyme. |
| Hydrophobic/Electronic Feature | C5-Chloro Group | Occupies a specific hydrophobic pocket; influences ring electronics. |
| Aromatic Ring | Phenyl Ring | Hydrophobic interactions; serves as a scaffold for substituents. |
| Hydrogen Bond Acceptor | C3'-Methoxy Group | Forms hydrogen bond; provides specific electronic character and orientation. |
| Molecular Shape | Dihedral angle between rings | Ensures correct 3D conformation for binding site fit. |
Computational and Theoretical Investigations of 5 Chloro 2 3 Methoxyphenyl Pyridine
Quantum Chemical Studies
Quantum chemical studies form the bedrock of modern computational analysis of molecular systems. These methods, particularly those derived from density functional theory, allow for the precise calculation of a molecule's properties from first principles, providing a detailed picture of its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. Its balance of accuracy and computational cost makes it an ideal tool for the detailed analysis of molecules like 5-Chloro-2-(3-methoxyphenyl)pyridine.
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform a full geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) (Note: The following data is illustrative as specific research on this exact molecule is not publicly available. The values are representative of what would be expected from DFT calculations.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(pyridine)-C(phenyl) | ~1.48 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C(phenyl)-O | ~1.36 Å |
| Bond Length | O-CH3 | ~1.43 Å |
| Bond Angle | C-C-Cl | ~119° |
| Bond Angle | C-O-C | ~118° |
| Dihedral Angle | Pyridine-Phenyl | Variable (e.g., ~30-40°) |
The electronic character of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the more electron-deficient chloropyridine ring.
The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. The MEP surface of this compound would provide a clear picture of its reactive sites.
Table 2: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
A significant advantage of DFT calculations is the ability to predict various spectroscopic properties.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. These theoretical spectra can be invaluable for the interpretation and assignment of experimental NMR data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. This method provides information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, these calculations would likely reveal π→π* and n→π* transitions.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectra, when appropriately scaled to account for anharmonicity and other systematic errors, can aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups.
Non-Covalent Interaction Analysis (e.g., π-π stacking, hydrogen bonding)
While the previous sections focused on intramolecular properties, understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties. Non-covalent interaction (NCI) analysis, often visualized through Reduced Density Gradient (RDG) plots, can identify and characterize weak interactions such as π-π stacking and hydrogen bonding. For this compound, potential π-π stacking interactions between the aromatic rings of adjacent molecules could be a significant factor in its crystal packing. Additionally, weak C-H···N or C-H···Cl hydrogen bonds may also play a role in stabilizing the crystal lattice. These analyses provide a detailed map of the non-covalent forces that govern the supramolecular assembly of the compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These methods are fundamental in rational drug design for predicting binding modes and affinities.
Ligand-Target Binding Prediction and Affinity Assessment
In the absence of specific studies on this compound, the general approach to ligand-target binding prediction involves several key steps. Initially, a three-dimensional structure of the ligand is generated and optimized to its lowest energy conformation. Subsequently, a biological target is selected based on a therapeutic hypothesis. Molecular docking simulations are then performed to fit the ligand into the active site of the target protein.
The primary goal of these simulations is to identify the most stable binding pose, which is determined by a scoring function that estimates the binding affinity, often expressed in kcal/mol. A lower binding energy value typically indicates a more stable and potentially more potent ligand-receptor complex. For analogous pyridine-containing compounds, molecular docking has been instrumental in identifying potential biological targets and predicting interactions. For instance, studies on other chlorinated pyridine derivatives have utilized docking to explore their potential as inhibitors of enzymes like telomerase. These studies help in understanding how the ligand orients itself within the binding pocket and which intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for binding.
Without experimental data, any prediction for this compound would be purely speculative. A hypothetical docking study would involve preparing the 3D structure of the compound and docking it against a library of known biological targets to generate hypotheses about its potential pharmacological activity.
Conformational Analysis in Biological Systems
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses a rotatable bond between the pyridine and methoxyphenyl rings, understanding its preferred conformation within a biological system is critical. The bioactive conformation, the spatial arrangement the molecule adopts when it binds to its target, may differ significantly from its lowest energy state in a vacuum or solution.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for a series of compounds including this compound, one would need a dataset of structurally related molecules with experimentally determined biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build the QSAR equation. A robust QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. For example, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances potency.
Cheminformatics applications extend beyond QSAR and involve the storage, retrieval, and analysis of chemical information. Databases of chemical structures and their properties can be screened in silico (virtual screening) to identify compounds with a high probability of being active against a particular target. Although no specific QSAR or cheminformatics studies featuring this compound are available, its physicochemical properties could be calculated and used in such models if a relevant dataset were to be developed.
Table of Calculated Physicochemical Properties (Illustrative)
| Property | Predicted Value |
| Molecular Weight | 219.66 g/mol |
| LogP | 3.5 |
| Number of H-Bond Donors | 0 |
| Number of H-Bond Acceptors | 2 |
| Polar Surface Area | 22.12 Ų |
Note: The data in this table is generated from standard cheminformatics software and is for illustrative purposes only, as no specific experimental or advanced computational studies are available.
Advanced Analytical Methodologies in the Study of 5 Chloro 2 3 Methoxyphenyl Pyridine
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of novel compounds. For 5-Chloro-2-(3-methoxyphenyl)pyridine, a multi-faceted approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles and data from analogous structures, such as 2-(3-methoxyphenyl)pyridine. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the ten protons in the molecule. The protons on the chloropyridine ring are expected to appear as a set of coupled multiplets or doublets of doublets, characteristic of a 3-substituted pyridine (B92270) system. The protons on the methoxyphenyl ring would exhibit patterns typical of a 1,3-disubstituted benzene (B151609) ring. A sharp singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃) is expected in the upfield region, typically around 3.8-3.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display 12 distinct signals, one for each unique carbon atom in the molecule. The carbon atoms of the pyridine and benzene rings would resonate in the aromatic region (typically 110-160 ppm). The carbon attached to the chlorine atom would show a characteristic shift, as would the ipso-carbons at the junction of the two rings. The methoxy group's carbon would appear as a sharp signal in the upfield region (around 55 ppm).
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, with comparative experimental data from the closely related 2-(3-methoxyphenyl)pyridine. rsc.org
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine C2 | - | ~155.5 |
| Pyridine C3/H3 | ~7.6-7.7 | ~121.0 |
| Pyridine C4/H4 | ~7.7-7.8 | ~138.0 |
| Pyridine C5 | - | ~135.0 |
| Pyridine C6/H6 | ~8.6-8.7 | ~148.0 |
| Phenyl C1' | - | ~140.0 |
| Phenyl C2'/H2' | ~7.5-7.6 | ~119.5 |
| Phenyl C3' | - | ~160.0 |
| Phenyl C4'/H4' | ~6.9-7.0 | ~115.5 |
| Phenyl C5'/H5' | ~7.3-7.4 | ~130.0 |
| Phenyl C6'/H6' | ~7.5-7.6 | ~112.5 |
| Methoxy (-OCH₃) | ~3.88 | ~55.3 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzene rings are expected in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group should be visible around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. The C-Cl bond is also known to produce a distinct Raman signal.
The table below summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | 2950-2850 | Medium |
| Aromatic C=C/C=N Stretch | 1600-1450 | 1600-1450 | Strong |
| Asymmetric C-O-C Stretch | ~1250 | ~1250 | Strong (IR) |
| Symmetric C-O-C Stretch | ~1040 | ~1040 | Medium |
| C-Cl Stretch | 800-600 | 800-600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to exhibit absorption bands characteristic of its conjugated aromatic system. Typically, π → π* transitions of the substituted pyridine and benzene rings would result in strong absorption bands in the UV region, likely between 200 and 300 nm. The substitution pattern and the presence of heteroatoms can influence the exact position (λmax) and intensity of these absorptions.
Mass Spectrometry (MS, ESI-MS, LC/MS-MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and obtaining structural information through fragmentation analysis.
For this compound (molecular formula C₁₂H₁₀ClNO), the exact mass is 219.0451 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic pair of peaks at m/z 219 and m/z 221, with a relative intensity ratio of approximately 3:1.
Common fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. Predicted fragmentation patterns include:
Loss of a methyl radical (-•CH₃): [M - 15]⁺ at m/z 204/206.
Loss of carbon monoxide (-CO): [M - 28]⁺ from the methoxy group fragmentation, leading to an ion at m/z 191/193.
Loss of a chlorine radical (-•Cl): [M - 35]⁺ at m/z 184.
Cleavage of the C-O bond: Loss of a methoxy radical (-•OCH₃) to give a fragment at m/z 188/190.
Cleavage between the rings: Leading to ions corresponding to the chloropyridinyl cation (m/z 112/114) or the methoxyphenyl cation (m/z 107).
| m/z (³⁵Cl/³⁷Cl) | Predicted Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 219 / 221 | [C₁₂H₁₀ClNO]⁺˙ | Molecular Ion (M⁺˙) |
| 204 / 206 | [M - CH₃]⁺ | •CH₃ |
| 191 / 193 | [M - CO]⁺˙ | CO |
| 184 | [M - Cl]⁺ | •Cl |
| 112 / 114 | [C₅H₃ClN]⁺˙ | •C₇H₇O |
| 107 | [C₇H₇O]⁺ | •C₅H₃ClN |
Chromatographic Techniques for Separation and Purity Determination
Chromatography is indispensable for separating the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis.
A typical RP-HPLC setup would involve:
Stationary Phase: A C18 (octadecylsilane) column, which is nonpolar.
Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile or methanol (B129727) and water. A buffer, such as formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%), is often added to ensure sharp, symmetrical peaks by protonating any basic sites on the pyridine ring.
Elution: Isocratic (constant mobile phase composition) or gradient (variable composition) elution can be used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of impurities with different polarities.
Detection: A UV detector would be highly effective, as the aromatic rings of the compound absorb strongly in the UV range. The detection wavelength would be set at one of the compound's absorption maxima (e.g., ~254 nm) for optimal sensitivity.
The purity of a sample is determined by integrating the area of all peaks in the chromatogram. The purity percentage is calculated as the area of the main peak divided by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental for both qualitative identification and quantitative assessment of its purity. The gas chromatographic component separates the compound from any impurities based on differences in their boiling points and interactions with the stationary phase of the capillary column. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
While specific experimental GC-MS data for this compound is not extensively detailed in publicly accessible literature, the expected fragmentation pattern can be inferred from the analysis of structurally related compounds such as chloropyridines and methoxy-substituted aromatic compounds. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C12H10ClNO), which is approximately 219.67 g/mol .
Key fragmentation pathways would likely involve the cleavage of the bond between the pyridine and the phenyl ring, as well as the loss of the chloro and methoxy groups. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom, with the M+2 peak appearing at approximately one-third the intensity of the M+ peak.
Table 1: Predicted Key Mass Fragments in the GC-MS Analysis of this compound
| Predicted Fragment Ion | Corresponding Structural Moiety | Predicted m/z |
| [C12H10ClNO]+• | Molecular Ion | 219/221 |
| [C11H7ClNO]+• | Loss of a methyl radical from the methoxy group | 204/206 |
| [C12H10NO]+ | Loss of a chlorine radical | 184 |
| [C6H4O]+• | Methoxyphenyl cation | 108 |
| [C5H4N]+ | Pyridyl cation | 78 |
This table is predictive and based on common fragmentation patterns of similar chemical structures. Actual experimental data would be required for definitive confirmation.
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive and often rapid approach for the detection and quantification of electroactive species. For this compound, techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed to study its redox behavior. The presence of the pyridine ring, the chloro substituent, and the methoxyphenyl group all contribute to the molecule's electrochemical properties.
The pyridine moiety can undergo reduction at a negative potential, while the methoxyphenyl group can be oxidized at a positive potential. The chloro substituent, being an electron-withdrawing group, is expected to influence the reduction potential of the pyridine ring, making it easier to reduce compared to an unsubstituted pyridine.
A hypothetical cyclic voltammogram of this compound would likely exhibit an irreversible reduction peak corresponding to the cleavage of the carbon-chlorine bond and a quasi-reversible or irreversible oxidation peak associated with the methoxyphenyl group. The peak potentials and currents would be dependent on the experimental conditions, such as the solvent, supporting electrolyte, and electrode material.
Table 2: Hypothetical Electrochemical Parameters for this compound
| Electrochemical Parameter | Predicted Observation | Significance |
| Oxidation Potential (Epa) | Positive potential | Corresponds to the oxidation of the methoxyphenyl group. |
| Reduction Potential (Epc) | Negative potential | Corresponds to the reduction of the chloropyridine moiety. |
| Peak Current (Ip) | Proportional to concentration | Enables quantitative analysis of the compound. |
This table presents hypothetical data based on the electrochemical behavior of analogous compounds. Specific experimental validation is necessary.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis provides experimental verification of its chemical formula, C12H10ClNO. The technique typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. Chlorine is typically determined by other methods, such as titration after combustion.
The experimentally determined mass percentages of carbon, hydrogen, nitrogen, and chlorine are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.
Table 3: Elemental Composition of this compound (C12H10ClNO)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon (C) | 12.01 | 12 | 144.12 | 65.61 |
| Hydrogen (H) | 1.01 | 10 | 10.10 | 4.60 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.14 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.38 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 7.28 |
| Total | 219.68 | 100.00 |
This table provides the calculated theoretical elemental composition. Experimental results from elemental analysis should ideally fall within a narrow margin of these values (typically ±0.4%) to confirm the compound's identity and purity.
Emerging Research Directions and Potential Applications
Role as a Key Synthetic Building Block in Complex Molecular Architectures
The structure of 5-Chloro-2-(3-methoxyphenyl)pyridine makes it a versatile synthetic building block in organic chemistry. Pyridine (B92270) derivatives are fundamental components in medicinal chemistry, agrochemistry, and materials science. acs.org The presence of a chlorine atom on the pyridine ring offers a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the assembly of sophisticated molecular architectures. biosynth.com
The 2-arylpyridine framework is a privileged structure in many functional molecules. The methoxy (B1213986) group on the phenyl ring can also be modified or can influence the reactivity of the molecule through its electron-donating nature. Researchers can leverage these reactive sites to incorporate the this compound core into larger, more complex molecules with desired biological or physical properties. This strategic incorporation is crucial in the discovery and development of new functional molecules, including pharmaceuticals, agrochemicals, and materials. acs.org
Applications in Materials Science
While specific research on the direct application of this compound in materials science is still emerging, its structural motifs are highly relevant to the development of advanced functional materials.
Development of Conductive or Fluorescent Materials
The 2-arylpyridine scaffold, which is the core of this compound, is a common feature in ligands used to create luminescent transition metal complexes. nih.govuoa.grscispace.com These complexes are of significant interest for their potential use in fluorescent materials and sensors. The pyridine nitrogen atom can effectively coordinate with a variety of metal ions (such as copper(I), ruthenium(II), or iridium(III)), while the methoxyphenyl group can help to tune the electronic properties and, consequently, the photophysical behavior of the resulting material. nih.govresearchgate.net For instance, copper(I) complexes featuring substituted pyridine ligands have been shown to exhibit blue-green emission, originating from charge transfer transitions. researchgate.net The development of such materials is a key area of research for applications like organic light-emitting diodes (OLEDs).
Exploration of Luminescent Properties for Optoelectronic Devices
Luminescent transition metal complexes are foundational to the technology of optoelectronic devices, including OLEDs and light-emitting electrochemical cells (LECs). chemrxiv.org The design of the organic ligands that surround the metal center is critical for achieving desirable properties like high quantum yields, specific emission colors, and stability. nih.govacs.org Compounds like this compound are attractive candidates for ligand development because their synthesis can be readily scaled and modified. By forming complexes with d6, d8, and d10 transition metals (e.g., Re(I), Pt(II), Au(III), Cu(I)), it is possible to create materials that emit light across the visible spectrum. uoa.gr The specific combination of the chloro- and methoxy-substituents on the 2-arylpyridine scaffold of the target compound could lead to novel complexes with unique luminescent properties suitable for next-generation displays and lighting.
Table 1: Examples of Luminescent Metal Complexes with Substituted Pyridine Ligands
| Compound/Ligand Class | Metal Center | Emission Color | Potential Application |
| Copper(I) complexes with 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methlyeneamine | Copper(I) | Blue-Green | Catalysis, Luminescent Materials researchgate.net |
| Ruthenium(II) polypyridyl complexes | Ruthenium(II) | Red / Orange | Bioimaging, Sensors nih.gov |
| Iridium(III) biscyclometalated complexes | Iridium(III) | Green / Blue | OLEDs, Bioimaging nih.gov |
| Platinum(II) terpyridyl complexes | Platinum(II) | Various | OLEDs, Metallogels uoa.gr |
Agrochemical Development (e.g., as Precursors to Herbicides, Pesticides)
The pyridine ring is a core component of numerous successful agrochemicals, particularly herbicides. epo.org The continual need for new active ingredients to manage weed resistance drives research into novel pyridine-based compounds. The substructures within this compound—specifically, a chlorinated pyridine ring and a methoxyphenyl group—are present in modern herbicidal molecules.
A prominent example is the arylpicolinate herbicide family, which includes compounds like florpyrauxifen (B1531466) and its benzyl (B1604629) ester, florpyrauxifen-benzyl. nih.govbcpcpesticidecompendium.org Florpyrauxifen is a synthetic auxin herbicide used for weed control. scispace.com Its chemical structure is 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid. nih.gov Although the substitution pattern differs from this compound, the presence of both the chloro-pyridine and methoxyphenyl moieties highlights the utility of this combination for achieving herbicidal activity.
Therefore, this compound represents a valuable starting point or intermediate for the synthesis of new agrochemical candidates. Chemists can use it as a scaffold, introducing other functional groups to optimize biological activity against specific weeds or pests while maintaining crop safety. nih.gov
Table 2: Structural Comparison of this compound and a Related Herbicide
| Compound | Structure | Key Moieties | Application |
| This compound | c1(ccc(cc1)OC)c2ncccc2Cl | 5-Chloropyridine, 3-Methoxyphenyl | Synthetic Building Block |
| Florpyrauxifen | COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl | 3-Chloro-5-fluoropyridine, 4-Chloro-2-fluoro-3-methoxyphenyl | Herbicide nih.gov |
Future Prospects in Ligand Design and Catalyst Development
The application of 2-arylpyridine derivatives as ligands in transition-metal catalysis is a well-established and continuously evolving field. The nitrogen atom of the pyridine ring serves as an excellent coordination site for a metal, while the attached aryl group can be used to fine-tune the steric and electronic environment of the catalyst. This tuning is critical for controlling the catalyst's activity, selectivity, and stability.
This compound has significant potential in this area. The methoxy group, being electron-donating, can influence the electron density at the metal center, which in turn can affect the catalytic cycle. The chloro-substituent provides a handle for further functionalization, allowing the ligand to be anchored to a solid support or integrated into a larger macromolecular structure.
For example, copper(I) complexes bearing ligands with similar 2-arylpyridine structures have been successfully employed as catalysts in C-N cross-coupling reactions, such as the amination of aryl halides. researchgate.net This suggests that catalysts derived from this compound could prove effective in a range of organic transformations, including the synthesis of fine chemicals and pharmaceutical intermediates. Further research into the coordination chemistry and catalytic activity of its metal complexes is a promising avenue for future exploration. acs.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
